Homophthalic acid

Solubility Formulation Solution-phase synthesis

Homophthalic acid (2-carboxymethylbenzoic acid, CAS 89-51-0) is an aromatic dicarboxylic acid distinguished by a methylene spacer between one carboxyl group and the benzene ring. This ortho-carboxymethyl substitution pattern confers reactivity that fundamentally diverges from the benzene dicarboxylic acid isomers (phthalic, isophthalic, and terephthalic acids).

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 89-51-0
Cat. No. B147016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomophthalic acid
CAS89-51-0
Synonyms2-Carboxyphenylacetic acid
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)C(=O)O
InChIInChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyZHQLTKAVLJKSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.09 M

Structure & Identifiers


Interactive Chemical Structure Model





Homophthalic Acid (CAS 89-51-0): Sourcing the Ortho-Carboxymethyl Dicarboxylic Acid Building Block for Heterocyclic Synthesis


Homophthalic acid (2-carboxymethylbenzoic acid, CAS 89-51-0) is an aromatic dicarboxylic acid distinguished by a methylene spacer between one carboxyl group and the benzene ring. This ortho-carboxymethyl substitution pattern confers reactivity that fundamentally diverges from the benzene dicarboxylic acid isomers (phthalic, isophthalic, and terephthalic acids). The compound is a colorless to off-white solid with a melting point of 178–182 °C (with decomposition) and a molecular weight of 180.16 g/mol . It is prepared industrially via the Willgerodt reaction from 2-acetylbenzoic acid or by sulfonation of indene [1]. Commercial grades are typically supplied at ≥99.0% purity (neutralization titration) .

Homophthalic Acid Procurement: Why Phthalic, Isophthalic, or Terephthalic Acid Cannot Serve as Drop-in Replacements


Substituting homophthalic acid with a generic benzene dicarboxylic acid isomer (phthalic, isophthalic, or terephthalic acid) in a synthesis or formulation protocol is chemically invalid. The methylene spacer in homophthalic acid enables anhydride cyclization to a six-membered homophthalic anhydride, which exhibits fundamentally different dimerization and formal cycloaddition chemistry compared to the five-membered phthalic anhydride [1]. This structural feature is the mechanistic basis for the compound's exclusive ability to undergo regiospecific condensation with acid chlorides to yield 3-substituted isocoumarins—a transformation that phthalic anhydride cannot perform without additional ring-expansion steps [2]. Furthermore, homophthalic acid's pKa (~3.72) and aqueous solubility (12 g/L at 20 °C) occupy a narrow window that is absent among the three phthalic acid isomers, directly impacting solution-phase reactivity and purification protocols [3]. Attempted substitution with isophthalic or terephthalic acid leads to negligible aqueous solubility, non-analogous cyclization products, or complete reaction failure.

Quantitative Differentiation Evidence: Homophthalic Acid vs. Closest Dicarboxylic Acid Analogs


Aqueous Solubility at 20–25 °C: Homophthalic Acid vs. Isophthalic and Terephthalic Acids

Homophthalic acid exhibits aqueous solubility of 12 g/L at 20 °C [1], which is 120-fold higher than isophthalic acid (0.1 g/L at 25 °C, i.e., 0.01 g/100 mL) and approximately 700-fold higher than terephthalic acid (0.017 g/L at 25 °C) [2]. Phthalic acid shows intermediate cold-water solubility of 5.4 g/L at 14 °C, placing homophthalic acid above all three benzene dicarboxylic acid isomers in room-temperature aqueous solubility .

Solubility Formulation Solution-phase synthesis

pKa and Acidity Profile: Homophthalic Acid vs. Phthalic, Isophthalic, and Terephthalic Acids

Homophthalic acid has a predicted pKa of 3.72 ± 0.36 (monocarboxylic acid proton) , which is notably higher (weaker acid) than the first pKa of phthalic acid (pKa₁ = 2.89) [1], isophthalic acid (pKa₁ = 3.54) [2], and terephthalic acid (pKa₁ = 3.51) [3]. The methylene spacer in homophthalic acid interrupts direct conjugation between the carboxyl group and the aromatic ring, reducing acid strength relative to the ortho-dicarboxylic phthalic acid by approximately 0.83 pKa units, corresponding to a roughly 6.7-fold difference in Ka.

Acid strength Reactivity prediction Salt formation

Regiospecific Isocoumarin Synthesis: Homophthalic Acid vs. Phthalic Anhydride in Condensation with Acid Chlorides

Condensation of homophthalic acid with N-phthaloyl-L-valine acid chloride at 200 °C directly yields chiral 3-substituted isocoumarins in a single step [1]. In contrast, the analogous reaction using phthalic anhydride with L-amino acids first requires reflux in acetic acid/pyridine at 90–100 °C to produce N-phthaloyl intermediates, followed by a separate acid chloride formation and a distinct condensation step to access isocoumarin scaffolds [1]. The homophthalic acid route circumvents the imide-formation step entirely and provides direct access to the isocoumarin core, which is confirmed by the diagnostic ¹H singlet at δ 6.61 ppm for the C4–H proton.

Isocoumarin Heterocyclic synthesis Regioselectivity

Homophthalic Anhydride Dimerization vs. Formal Cycloaddition: Reactivity Differentiation from Phthalic Anhydride

Homophthalic anhydride (HPA) undergoes base-mediated dimerization to produce sequentially the (3–4′)-C-acyl dimer, a pair of chiral diastereomeric bis(lactones), 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid, and finally 3-(2-carboxybenzyl)isocoumarin [1]. X-ray crystallographic analysis corrected the 1970 structural misassignment of the bis(lactones), confirming the trans–anti pathway [1]. Critically, formal cycloaddition of HPA with imines occurs in preference to HPA dimerization, enabling selective 1,2,3,4-tetrahydro-1-isoquinolone 4-carboxanilide synthesis for antimalarial drug discovery [1]. Phthalic anhydride does not exhibit analogous base-mediated dimerization to bis(lactones); its reactivity is dominated by simple nucleophilic ring-opening.

Anhydride reactivity Dimerization Cycloaddition

Thermal Stability and Polymer Precursor Performance: Homophthalic Acid vs. Isophthalic Acid in Polyester and Polyamide Synthesis

Homophthalic acid has a melting point (with decomposition) of 178–182 °C , which is substantially lower than isophthalic acid (341–343 °C) and terephthalic acid (sublimes at 402 °C) [1]. This lower melt/decomposition temperature, combined with its 120-fold greater aqueous solubility, facilitates homogeneous melt polycondensation and solution polymerization processes that are energetically and operationally inaccessible with the high-melting benzene dicarboxylic acid isomers. Homophthalic acid serves as a key monomer enhancing the mechanical properties and thermal stability of polyesters and polyamides, a role documented in commercial technical literature .

Polymer production Thermal stability Polyester monomer

Coordination Polymer Topology Diversity: Homophthalate Ligand vs. Rigid Benzene Dicarboxylate Ligands

The homophthalate dianion (hmph²⁻) functions as a flexible dicarboxylate linker whose methylene spacer introduces conformational freedom absent in rigid phthalate, isophthalate, or terephthalate ligands. Hydrothermal reactions of metal nitrates with homophthalic acid and dipyridyl co-ligands produce structurally diverse coordination polymers, including: [Zn₂(hmph)₂(3-bpmp)]n with 2D (4,4) grid topology and Zn₂ paddlewheel clusters [1]; {[Co(H₂O)₄(4-bpfp)][Co(hmph)₂(4-bpfp)]·6H₂O}n with alternating anionic/cationic chains [1]; and [Ni(hmph)(4-bpfp)(H₂O)]n exhibiting anti–syn carboxylate bridging with weak ferromagnetic superexchange (J = 0.25 cm⁻¹, g = 2.272) [1]. Complex 1 shows ligand-centered blue-violet luminescence (λmax = 417 nm) upon UV irradiation [1]. By contrast, rigid phthalate and terephthalate ligands yield predominantly 1D chain or simple grid structures with limited topological variability.

Coordination polymers Crystal engineering Magnetic materials

Homophthalic Acid: High-Confidence Application Scenarios Driven by Quantitative Differentiation Evidence


Single-Step Isocoumarin Library Synthesis for Antifungal and Anticancer Screening

Medicinal chemistry groups synthesizing 3-substituted isocoumarin libraries should select homophthalic acid as the core building block. As demonstrated by Zamani et al. (2005), direct condensation of homophthalic acid with acid chlorides at 200 °C yields isocoumarins in a single step, whereas the phthalic anhydride route requires two or more steps involving imide intermediates [1]. This step-efficiency advantage is rooted in the ortho-carboxymethyl substitution pattern that cannot be replicated by phthalic, isophthalic, or terephthalic acids. Procurement of homophthalic acid at ≥99% purity ensures reproducible condensation chemistry without side reactions from residual benzene dicarboxylic acid contaminants.

Aqueous-Phase and Mixed-Solvent Reaction Development Requiring Soluble Aromatic Diacid

Process chemistry groups developing aqueous or aqueous-organic reaction conditions for diacid-mediated transformations should preferentially source homophthalic acid. Its aqueous solubility of 12 g/L at 20 °C is 120-fold greater than isophthalic acid (0.1 g/L) and approximately 700-fold greater than terephthalic acid (0.017 g/L) [1]. This solubility advantage enables direct dissolution without co-solvents, reduces vessel fouling, and simplifies aqueous workup—factors that translate into measurable reductions in solvent consumption, cycle time, and waste generation compared to protocols employing isophthalic or terephthalic acid.

Tetrahydroisoquinolone Antimalarial Scaffold Synthesis via Formal Cycloaddition

Research groups pursuing 1,2,3,4-tetrahydro-1-isoquinolone 4-carboxanilide antimalarial agents must use homophthalic anhydride (derived from homophthalic acid) as the cycloaddition substrate. As established by Haimova et al. (2015), homophthalic anhydride undergoes formal cycloaddition with imines in preference to its own base-mediated dimerization, a selectivity window that phthalic anhydride does not provide [2]. Sourcing homophthalic acid of verified identity and purity is the first step in generating the anhydride intermediate for this therapeutically relevant scaffold.

Low-Temperature Polyester and Polyamide Copolymer Synthesis

Polymer scientists formulating polyesters or polyamides via melt polycondensation at temperatures below 200 °C should incorporate homophthalic acid as a comonomer. Its melting/decomposition point of 178–182 °C lies 159–220 °C below the melting points of isophthalic and terephthalic acids , enabling homogeneous melt-phase reactivity without the extreme thermal energy input or specialized high-temperature equipment required for the benzene dicarboxylic acid isomers. Commercial vendor documentation confirms homophthalic acid's documented role in enhancing mechanical properties and thermal stability of resulting polymers .

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